Lrgils-NH2

Description

Properties

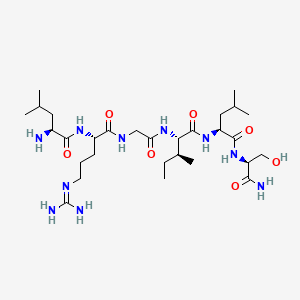

IUPAC Name |

(2S,3S)-N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56N10O7/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUFWKYFOMBFPA-JYAZKYGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56N10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Unsung Hero: A Technical Guide to Understanding the Role of Lrgils-NH2 in GPCR Signaling

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of G protein-coupled receptor (GPCR) signaling, the clarity of experimental findings hinges on the rigor of the controls employed. This guide delves into the critical role of Lrgils-NH2, a peptide often encountered in the study of Protease-Activated Receptors (PARs). While not an agonist that triggers signaling cascades, this compound serves an equally vital function: to ensure the specificity of observed effects, thereby upholding the scientific integrity of research findings. As we explore the landscape of PAR2 activation, we will illuminate why this compound is an indispensable tool for researchers in this field.

The Protease-Activated Receptor 2 (PAR2): A Primer

G protein-coupled receptors form a vast superfamily of integral membrane proteins that play a pivotal role in cellular communication.[1] They respond to a diverse array of extracellular stimuli, translating these signals into intracellular responses.[2][3] Within this family, the Protease-Activated Receptors (PARs) are unique in their activation mechanism. Instead of conventional ligand binding, PARs are activated by the proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that then binds to the receptor and initiates signaling.[4]

PAR2, the focus of our discussion, is widely expressed and implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and gastrointestinal function.[5] The activation of PAR2 can lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, among other cellular responses.[6]

The Agonist and Its Control: SLIGRL-NH2 and this compound

To study the consequences of PAR2 activation without the need for proteolytic enzymes, researchers often utilize synthetic peptides that mimic the unmasked tethered ligand. A commonly used and potent PAR2 agonist is the peptide SLIGRL-NH2.[5] This peptide directly binds to and activates PAR2, initiating its downstream signaling cascades.

Herein lies the critical role of this compound. This compound is the reversed amino acid sequence of the PAR2 agonist SLIGRL-NH2.[5][7][8] In the realm of peptide-receptor interactions, the specific sequence of amino acids is paramount for recognition and binding. By reversing the sequence, this compound is designed to be a negative control.[7][9] It is not expected to bind to or activate PAR2, and therefore, any cellular response observed in the presence of SLIGRL-NH2 but absent with this compound can be confidently attributed to specific PAR2 activation.

Technical Specifications of this compound

| Property | Value | Reference |

| Molecular Weight | 656.83 g/mol | [5] |

| Formula | C29H56N10O7 | [5] |

| Amino Acid Sequence | Leu-Arg-Gly-Ile-Leu-Ser (with C-terminal amidation) | [5] |

| Purity | ≥95% | [5] |

| Solubility | Soluble to 2 mg/ml in water | [5] |

| Storage | Store at -20°C | [5][9] |

The Principle of a Control Peptide in GPCR Signaling Research

Caption: Conceptual workflow illustrating the use of this compound as a negative control alongside the PAR2 agonist SLIGRL-NH2.

Experimental Protocols for Assessing PAR2 Activation

To investigate the specific activation of PAR2 by SLIGRL-NH2 and confirm the inactivity of this compound, a variety of in vitro assays can be employed. Below are detailed protocols for two common methods.

Calcium Mobilization Assay

PAR2 activation typically leads to the coupling of Gαq/11 G proteins, which in turn activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration.[1][6]

Objective: To measure changes in intracellular calcium levels in response to PAR2 agonist and control peptides.

Materials:

-

Cells endogenously or recombinantly expressing PAR2

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

SLIGRL-NH2 (agonist)

-

This compound (control)

-

Appropriate buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorometric imaging plate reader or fluorescence microscope

Protocol:

-

Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash cells with buffer and incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).

-

Washing: Gently wash the cells to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence for a set period.

-

Compound Addition: Add varying concentrations of SLIGRL-NH2 or this compound to the wells.

-

Signal Detection: Immediately begin measuring fluorescence changes over time.

-

Data Analysis: Calculate the change in fluorescence intensity from baseline. A significant increase in fluorescence upon addition of SLIGRL-NH2, but not this compound, indicates specific PAR2 activation.

Sources

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. Molecular Mechanisms of GPCR Signaling: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Outside-in signaling--a brief review of GPCR signaling with a focus on the Drosophila GPCR family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. azolifesciences.com [azolifesciences.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Signaling pathways downstream of P2 receptors in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Mechanism of Inaction of Lrgils-NH2 on Protease-Activated Receptor 2 (PAR-2)

Abstract

Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor (GPCR), is a critical mediator of inflammation, pain, and various cellular processes.[1][2] Its unique activation mechanism, involving proteolytic cleavage to reveal a self-activating tethered ligand, has made it a complex target for therapeutic intervention.[1][3][4] Synthetic peptides that mimic this tethered ligand, such as SLIGRL-NH2, are potent agonists.[5] In contrast, peptides like this compound, which contains the same amino acids as SLIGRL-NH2 but in a reversed sequence, serve as invaluable negative controls.[6][7][8][9] This guide provides an in-depth exploration of the molecular basis for the inaction of this compound on PAR-2. We will dissect the structural and conformational requirements for receptor activation and detail the key experimental workflows that validate the inert nature of this reverse-sequence peptide, thereby underscoring the exquisite specificity of PAR-2's ligand recognition site.

The Paradox of Protease-Activated Receptors: A Primer on PAR-2 Activation

Unlike typical GPCRs that are activated by the reversible binding of soluble ligands, PARs are activated by an irreversible proteolytic event.[2] PAR-2 is a canonical example of this process. Serine proteases, such as trypsin and mast cell tryptase, cleave the receptor's N-terminal domain at a specific site.[1][2][3] This cleavage unmasks a new N-terminus, with the sequence SLIGKV- (in humans) or SLIGRL- (in mice), which then acts as a "tethered ligand."[10] This tethered ligand folds back to bind intramolecularly to the receptor's second extracellular loop (ECL2), inducing a conformational change that triggers downstream signaling.[3]

This activation can be mimicked by synthetic peptides corresponding to the tethered ligand sequence, such as SLIGRL-NH2, which act as full agonists without requiring receptor cleavage.[5][10] The activation of PAR-2 initiates a cascade of intracellular events, primarily through two well-characterized pathways:

-

Gq/11-Mediated Calcium Mobilization: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and a subsequent release of calcium (Ca²⁺) from intracellular stores.[4][11]

-

β-Arrestin-Mediated Signaling: Following G protein activation, PAR-2 can be phosphorylated, leading to the recruitment of β-arrestins. This not only desensitizes G protein signaling but also initiates a separate wave of G protein-independent signaling, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[2][4][12]

Visualizing PAR-2 Activation

The following diagram illustrates the canonical activation pathway of PAR-2 by both proteases and synthetic peptide agonists.

Caption: Canonical and synthetic activation pathways of PAR-2 leading to downstream signaling.

This compound: A Molecular Mirror Image

This compound is a hexapeptide with the sequence Leu-Arg-Gly-Ile-Leu-Ser-NH2.[13] It is the exact reverse sequence of the potent murine PAR-2 activating peptide, SLIGRL-NH2.[6][8][9] In the field of pharmacology, such reverse-sequence peptides are synthesized and utilized as highly specific negative controls. The underlying principle is that while the constituent amino acids are identical, their sequence—and therefore the peptide's primary, secondary, and tertiary structure—is fundamentally different.

The Core of Inaction: Why Sequence Dictates Function

The inability of this compound to activate PAR-2 is a direct consequence of the stringent structural requirements of the receptor's binding pocket. It is not merely the presence of specific amino acid residues that confers activity, but their precise spatial orientation.

-

Loss of the "Address" Sequence: The N-terminal serine and leucine residues of SLIGRL-NH2 are critical for initial recognition and docking into the binding site on PAR-2's extracellular loops. Reversing the sequence places a serine at the C-terminus and a leucine at the N-terminus, completely scrambling this "address" information. The receptor fails to recognize this compound as a valid ligand.

-

Incorrect Side-Chain Presentation: The side chains of the amino acids in SLIGRL-NH2 are positioned to make specific hydrogen bonds, salt bridges, and hydrophobic interactions within the receptor pocket, which collectively stabilize the active conformation.[14] For instance, the positively charged arginine residue is crucial for activity. In this compound, the relative positions of the arginine, isoleucine, and leucine side chains are altered, preventing the formation of this critical network of interactions.

-

Inability to Induce Conformational Change: Receptor activation is a dynamic process. The binding of an agonist like SLIGRL-NH2 provides the necessary energy to shift the equilibrium of the receptor from an inactive to an active conformational state. This compound, due to its inability to form the key interactions, cannot induce this allosteric change. It cannot effectively "flip the switch" to turn the receptor on.

This principle is validated by receptor binding studies, which show that this compound exhibits minimal to no competition for the binding of potent radiolabeled PAR-2 agonists, even at high concentrations.[15] This directly demonstrates that its inaction stems from a fundamental failure to engage the receptor's orthosteric binding site.

Experimental Validation: A Triad of Assays to Prove Inaction

To rigorously demonstrate the inactive nature of this compound, a series of cell-based functional assays are employed. Each assay interrogates a key node in the PAR-2 signaling cascade. The expected outcome is that while a known agonist (e.g., SLIGRL-NH2 or Trypsin) elicits a robust, dose-dependent response, this compound will produce no response above the baseline level of the vehicle control.

Assay 1: Intracellular Calcium (Ca²⁺) Mobilization

This assay is the primary method for evaluating the Gq-coupled pathway.[16] The principle involves pre-loading cells expressing PAR-2 with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, Cal-520).[17][18] Upon receptor activation and subsequent IP3-mediated release of Ca²⁺ from the endoplasmic reticulum, the dye binds to free Ca²⁺, causing a dramatic change in its fluorescence intensity, which is measured in real-time.

-

Cell Seeding: Plate PAR-2-expressing cells (e.g., HEK293-hPAR2 or HT-29) in a black, clear-bottom 96-well microplate and culture to ~90% confluency.

-

Dye Loading: Remove culture medium and load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.

-

Baseline Reading: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system. Measure baseline fluorescence for 15-30 seconds.

-

Compound Injection: The instrument automatically injects solutions of the PAR-2 agonist (SLIGRL-NH2), the negative control (this compound), or vehicle buffer into the wells.

-

Signal Detection: Immediately following injection, continuously record fluorescence intensity for 2-3 minutes to capture the transient calcium peak.

-

Data Analysis: The response is quantified as the peak fluorescence intensity minus the baseline reading. Data are normalized to the maximal response of a saturating concentration of the reference agonist.

Assay 2: ERK1/2 Phosphorylation

This assay measures the activation of the MAPK pathway, a common convergence point for both G protein-dependent and β-arrestin-mediated signaling.[19][20] Upon stimulation, ERK1/2 is dually phosphorylated at specific threonine and tyrosine residues.[21] This phosphorylation event is detected using immunoassays, such as cell-based ELISAs or Western blotting, with antibodies specific to the phosphorylated form of ERK (p-ERK).

-

Cell Culture and Stimulation: Grow PAR-2-expressing cells to confluency in a 96-well plate. Starve the cells in serum-free media for 4-6 hours to reduce basal p-ERK levels.

-

Treatment: Treat cells with varying concentrations of SLIGRL-NH2, this compound, or vehicle for 5-10 minutes at 37°C.

-

Fixation and Permeabilization: Terminate the reaction by removing the media and immediately adding a formaldehyde-based fixing solution, followed by a permeabilization buffer (e.g., Triton X-100 or methanol).[22]

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer.

-

Incubate with a primary antibody that specifically recognizes phosphorylated ERK1/2 (e.g., rabbit anti-p-ERK1/2).

-

Wash, then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

-

Signal Detection: Add a chemiluminescent or fluorescent HRP substrate and measure the signal using a plate reader.[21]

-

Normalization (Optional but Recommended): To account for variations in cell number per well, a second measurement of total protein or a housekeeping protein (like total ERK or GAPDH) can be performed.[21]

Assay 3: β-Arrestin Recruitment

This assay directly measures the G protein-independent pathway by monitoring the translocation of β-arrestin from the cytoplasm to the activated PAR-2 at the cell membrane.[23] A common method is Enzyme Fragment Complementation (EFC), such as the PathHunter assay.[23][24] In this system, PAR-2 is fused to a small enzyme fragment (PK), and β-arrestin is fused to a larger, complementing enzyme acceptor (EA). Upon agonist-induced recruitment, the two fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[23]

-

Cell Dispensing: Use a stable cell line co-expressing the PAR-2-PK fusion and the β-arrestin-EA fusion. Dispense these cells into a white, solid-bottom 96-well assay plate.

-

Compound Addition: Add varying concentrations of SLIGRL-NH2, this compound, or vehicle to the wells.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the EFC substrate solution according to the manufacturer's protocol and incubate for an additional 60 minutes at room temperature in the dark.

-

Signal Measurement: Read the chemiluminescent signal on a standard plate luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment.

Visualizing the Experimental Workflow

Caption: A generalized workflow for testing this compound activity across key PAR-2 signaling assays.

Data Presentation: Quantifying Inaction

The results from these assays unequivocally demonstrate the inert nature of this compound. The data can be summarized as follows:

| Compound | Assay Type | EC₅₀ (M) | Maximum Response (% of SLIGRL-NH2) |

| SLIGRL-NH2 | Calcium Mobilization | 1.5 x 10⁻⁷ | 100% |

| ERK Phosphorylation | 5.0 x 10⁻⁸ | 100% | |

| β-Arrestin Recruitment | 8.0 x 10⁻⁸ | 100% | |

| This compound | Calcium Mobilization | No Activity | < 2% |

| ERK Phosphorylation | No Activity | < 1% | |

| β-Arrestin Recruitment | No Activity | < 2% | |

| Note: EC₅₀ and Max Response values are representative and may vary based on cell line and assay conditions. |

Conclusion and Implications for Drug Development

The case of this compound provides a powerful lesson in GPCR pharmacology: specificity is paramount. Its complete lack of activity, despite containing the same molecular building blocks as its potent agonist counterpart, highlights the precise, three-dimensional lock-and-key (or induced fit) mechanism governing PAR-2 activation. Understanding the "mechanism of inaction" is as critical as understanding the mechanism of action. It validates our models of receptor-ligand interaction and provides the necessary negative controls to ensure that observed biological effects are specifically due to PAR-2 activation. For drug development professionals, this underscores the importance of structure-activity relationships (SAR) and the need for rigorous, specific controls to avoid false positives and confidently attribute a compound's activity to its intended target.

References

-

Wikipedia. (n.d.). Protease-activated receptor 2. Retrieved from [Link]

- Malerba, M., et al. (2024). Par2-mediated responses in inflammation and regeneration: choosing between repair and damage. Cellular and Molecular Life Sciences.

- Kumari, R., & Bothra, A. (2020). Biased signaling: potential agonist and antagonist of PAR2. Journal of Receptors and Signal Transduction.

-

Patsnap Synapse. (2024). What are PAR-2 antagonists and how do they work?. Retrieved from [Link]

-

Ando, M., et al. (n.d.). Activation Mechanisms of Protease-Activated Receptor 2 (PAR2). ResearchGate. Retrieved from [Link]

- Suen, J. Y., et al. (2017).

- Dery, O., et al. (n.d.). Protease-activated receptor 2: activation, signalling and function. Biochemical Society Transactions.

- Kumari, R., & Bothra, A. (2020). Biased signaling: potential agonist and antagonist of PAR2. Journal of Receptors and Signal Transduction, 40(4), 336-346.

- Suen, J. Y., et al. (2014). Pathway-selective antagonism of proteinase activated receptor 2. British Journal of Pharmacology.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90488840, this compound. Retrieved from [Link]

- Cenac, N., et al. (2003).

- Hollenberg, M. D., et al. (2014). Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease. British Journal of Pharmacology.

-

Assay Genie. (n.d.). ERK Phosphorylation Assay Kit (BA0098). Retrieved from [Link]

- Kanke, T., et al. (2005). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. British Journal of Pharmacology.

-

Innoprot. (n.d.). PAR2 Receptor Assay. Retrieved from [Link]

- Boitano, S., et al. (2011). The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo. Journal of Biological Chemistry.

-

antibodies-online.com. (n.d.). ERK Phosphorylation Assay Kit | ABIN1019677. Retrieved from [Link]

- Peterson, Z. J., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology.

- Kawabata, A., et al. (2005). 2-Furoyl-LIGRL-NH2, a potent agonist for proteinase-activated receptor-2, as a gastric mucosal cytoprotective agent in mice. British Journal of Pharmacology.

-

National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

- Flynn, A. N., et al. (2011). The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo. British Journal of Pharmacology.

-

National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of different arrestin recruitment assays. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Retrieved from [Link]

-

DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. Retrieved from [Link]

- Val-Blasco, A., et al. (2017). The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility.

-

ION Biosciences. (n.d.). Calcium Indicators | Calcium Assays. Retrieved from [Link]

- Cheng, R. K. Y., et al. (2017). Structural basis of protease-activated receptor 2 activation and biased agonism.

- Li, Y., et al. (2023).

- Bushell, T. J. (2016). Protease-Activated Receptor 2: Are Common Functions in Glial and Immune Cells Linked to Inflammation-Related CNS Disorders?. Current Drug Targets.

- Tepikin, A. V. (2012). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Cold Spring Harbor Protocols.

-

Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]

- Taufiq, R., et al. (2018). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium.

Sources

- 1. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]

- 2. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]

- 4. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 10. 2-Furoyl-LIGRL-NH2, a potent agonist for proteinase-activated receptor-2, as a gastric mucosal cytoprotective agent in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C29H56N10O7 | CID 90488840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Structural basis of protease-activated receptor 2 activation and biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 钙离子指示剂-钙离子检测试剂盒-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 17. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 18. researchgate.net [researchgate.net]

- 19. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]

- 23. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

Lrgils-NH2: A Technical Guide to a Crucial Negative Control in Protease-Activated Receptor-2 (PAR2) Research

Introduction: The Imperative of Specificity in GPCR Signaling

In the intricate world of G protein-coupled receptor (GPCR) signaling, the specificity of a ligand-receptor interaction is paramount. This is particularly true for the Protease-Activated Receptor (PAR) family, which are activated by the proteolytic cleavage of their N-terminus, revealing a tethered ligand that initiates signaling.[1][2] The synthetic peptide SLIGRL-NH2, which mimics the murine tethered ligand for PAR2, is a widely used tool to probe the receptor's function in inflammation, pain, and gastrointestinal motility.[3][4][5][6][7] However, to ensure that the observed cellular responses are a direct result of PAR2 activation by this specific sequence and not due to non-specific peptide effects, a robust negative control is not just recommended—it is essential for data integrity.

This technical guide focuses on Lrgils-NH2, the reversed-sequence peptide that serves as the gold-standard negative control for SLIGRL-NH2.[3][4][8][9] By detailing its properties, synthesis, and correct application, this document provides researchers, scientists, and drug development professionals with the foundational knowledge to design rigorous, self-validating experiments in the field of PAR2 research.

Physicochemical Properties of this compound

This compound is a hexapeptide with a C-terminal amide, a modification that prevents degradation by carboxypeptidases and often enhances biological stability and activity—though in this case, its defining characteristic is its designed inactivity at PAR2.[3][4] Its fundamental properties are summarized below.

| Property | Value | Source |

| Amino Acid Sequence | Leu-Arg-Gly-Ile-Leu-Ser-NH2 | [3][4] |

| Molecular Formula | C29H56N10O7 | [3][4][10] |

| Molecular Weight | 656.83 g/mol | [3][4][5] |

| Purity (Typical) | ≥95% (as determined by HPLC) | [3][4] |

| Solubility | Soluble in water (up to 2 mg/ml) | [3][10] |

| Appearance | White lyophilized solid | [10][11] |

| Storage | Store at -20°C | [3][4] |

| CAS Number | 245329-01-5 | [3] |

Synthesis and Purification: A Validated Workflow

The generation of a high-purity control peptide is the first step in ensuring reliable experimental outcomes. This compound is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][8] The following protocol outlines a robust methodology for its production and subsequent purification.

Part 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis proceeds from the C-terminus (Serine) to the N-terminus (Leucine) on a solid support resin.

Experimental Protocol: Fmoc-SPPS of this compound

-

Resin Selection and Preparation:

-

Fmoc-Deprotection:

-

Rationale: The temporary Fmoc protecting group on the resin's amine must be removed to allow for the coupling of the first amino acid.

-

Procedure: Add a solution of 20% piperidine in DMF to the resin. Agitate for 7-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[12]

-

-

Amino Acid Coupling Cycle (Serine to Leucine):

-

Rationale: Each amino acid is activated and coupled sequentially. This cycle is repeated for each amino acid in the sequence: Ser(tBu), Leu, Ile, Gly, Arg(Pbf), and Leu. Side-chain protecting groups (tBu for Serine, Pbf for Arginine) are used to prevent unwanted side reactions.

-

Procedure (for each amino acid): a. Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Allow the activation to proceed for 2 minutes. b. Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.[12] c. Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times). d. Deprotection: Repeat Step 2 to prepare for the next coupling.

-

-

Final Cleavage and Deprotection:

-

Rationale: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

-

Procedure: After the final N-terminal Leucine is coupled and its Fmoc group removed, wash the peptide-resin with DCM and dry it under a vacuum. Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[8] Add the cocktail to the resin and incubate for 2-3 hours with occasional stirring.

-

-

Peptide Precipitation and Collection:

-

Rationale: The peptide is precipitated from the acidic cleavage cocktail using cold ether.

-

Procedure: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.[12] Lyophilize the crude peptide to obtain a white powder.

-

Part 2: Purification by Reverse-Phase HPLC

Purification is critical to remove truncated sequences, deletion sequences, and byproducts from the synthesis, ensuring the final product is ≥95% pure.

Experimental Protocol: HPLC Purification of this compound

-

System Preparation:

-

Rationale: A C18 column is used for reverse-phase separation based on hydrophobicity. A gradient of acetonitrile in water with TFA as an ion-pairing agent provides sharp peaks and good resolution.[4][13]

-

Procedure: Equilibrate a preparative C18 HPLC column with a mobile phase of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).

-

-

Sample Preparation and Injection:

-

Procedure: Dissolve the lyophilized crude peptide in a minimal amount of Solvent A. Filter through a 0.45 µm syringe filter and inject onto the column.

-

-

Gradient Elution:

-

Rationale: A linear gradient of increasing organic solvent (acetonitrile) concentration will elute the peptides from the column, with the desired full-length peptide eluting as a distinct peak.

-

Procedure: Run a linear gradient from 5% to 65% Solvent B over 40 minutes at an appropriate flow rate for the column size. Monitor the elution profile at 220 nm.

-

-

Fraction Collection and Analysis:

-

Final Product Preparation:

-

Procedure: Lyophilize the pooled, pure fractions to obtain the final this compound peptide as a white, fluffy powder. Confirm the identity and mass using mass spectrometry.

-

The Significance of this compound as a Negative Control

The primary function of this compound is to serve as an inert control in assays studying PAR2 activation.[8][9] The biological activity of peptide ligands for GPCRs is highly dependent on the specific amino acid sequence, which dictates the three-dimensional conformation and chemical properties necessary for binding to the receptor's orthosteric site.[14][15] By reversing the sequence of the active peptide SLIGRL-NH2, this compound retains the same amino acid composition and similar physicochemical properties (e.g., molecular weight, overall charge) but lacks the specific primary structure required for PAR2 recognition and activation.[16][17]

Using this compound allows researchers to definitively attribute any observed biological effect (e.g., calcium mobilization, ERK phosphorylation, inflammatory response) to the sequence-specific activation of PAR2 by SLIGRL-NH2, rather than to non-specific effects such as changes in osmotic pressure, membrane disruption, or interactions with other cellular components.[17][18]

The PAR2 Signaling Pathway (Activated by SLIGRL-NH2)

To understand what this compound does not do, it is crucial to visualize the pathway it is designed to control for. PAR2 is a canonical GPCR that couples to multiple G protein subtypes, primarily Gαq and Gα12/13, as well as G protein-independent pathways involving β-arrestin.[1] Activation by an agonist like SLIGRL-NH2 initiates a complex signaling cascade.

Figure 1: Simplified PAR2 signaling pathways initiated by an agonist. This compound does not trigger these events.

Experimental Application: Calcium Mobilization Assay

One of the most direct and rapid readouts of Gαq-coupled GPCR activation is the mobilization of intracellular calcium ([Ca²⁺]i).[14] The following protocol details the use of this compound as a negative control in a cell-based calcium mobilization assay to validate the specific activity of SLIGRL-NH2 on PAR2.

Experimental Protocol: Validating PAR2 Activity using a Fluorescent Calcium Assay

-

Cell Culture and Plating:

-

Rationale: A cell line endogenously expressing PAR2 (e.g., 16HBE14o- human bronchial epithelial cells) or a cell line transfected to express PAR2 (e.g., HEK293-PAR2) is required.[14] Seeding cells in a 96-well plate allows for high-throughput analysis.

-

Procedure: Seed PAR2-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

-

-

Fluorescent Dye Loading:

-

Rationale: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) is loaded into the cells. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside. The dye's fluorescence intensity increases dramatically upon binding to free Ca²⁺.

-

Procedure: Aspirate the culture medium. Wash the cells once with Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Add the Ca²⁺ indicator dye loading solution to each well and incubate for 45-60 minutes at 37°C.

-

-

Compound Preparation:

-

Rationale: Prepare a dilution series of the agonist (SLIGRL-NH2) to determine its dose-response curve and a high-concentration solution of the negative control (this compound) to confirm its inactivity.

-

Procedure: Prepare stock solutions of SLIGRL-NH2 and this compound in water or HBSS. Create a serial dilution of SLIGRL-NH2 (e.g., from 100 µM to 1 nM). Prepare this compound at the highest concentration used for the agonist (e.g., 100 µM).

-

-

Fluorescence Measurement and Compound Addition:

-

Rationale: A baseline fluorescence is established before the compound is added. The change in fluorescence upon compound addition reflects the change in [Ca²⁺]i.

-

Procedure: Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline reading for 10-20 seconds. The instrument then automatically injects the compounds (SLIGRL-NH2, this compound, or vehicle control) into the wells and immediately begins recording the change in fluorescence over time (typically 2-3 minutes).

-

-

Data Analysis:

-

Rationale: The response is quantified as the peak fluorescence intensity minus the baseline. This data is used to generate dose-response curves and compare the activity of the agonist and the control.

-

Procedure: For each well, calculate the peak fluorescence response. For the SLIGRL-NH2 serial dilution, plot the response against the log of the concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value. Compare the response of the 100 µM this compound to the vehicle control.

-

Representative Data and Interpretation

The expected outcome of the above experiment is a clear, dose-dependent increase in intracellular calcium in response to SLIGRL-NH2, while this compound should elicit no response above the vehicle control.

| Compound | Concentration (µM) | Peak Fluorescence Response (Arbitrary Units) | Interpretation |

| Vehicle (HBSS) | N/A | 15 ± 5 | Baseline response |

| SLIGRL-NH2 | 100 | 950 ± 45 | Maximal PAR2 Activation |

| 10 | 780 ± 30 | Strong PAR2 Activation | |

| 1 | 450 ± 25 | Moderate PAR2 Activation | |

| 0.1 | 120 ± 10 | Near-threshold Activation | |

| This compound | 100 | 18 ± 8 | No Activity; Confirms Specificity |

Data are representative. EC₅₀ for SLIGRL-NH2 would be calculated from the full dose-response curve.

The lack of a significant fluorescence increase in cells treated with a high concentration of this compound provides strong evidence that the response seen with SLIGRL-NH2 is due to a specific interaction with PAR2 and not a non-specific peptide artifact.[16][17] This self-validating system is crucial for the trustworthiness of the generated data.

Conclusion

The peptide this compound is an indispensable tool for researchers investigating the physiological and pathological roles of PAR2. While simple in its design as a reversed-sequence peptide, its significance is profound. Its correct use provides an essential internal control, ensuring that experimental findings are robust, reproducible, and correctly attributed to the sequence-specific activation of PAR2. By integrating this compound into experimental designs, scientists can uphold the highest standards of scientific integrity, paving the way for accurate insights into PAR2 biology and the development of novel therapeutics targeting this important receptor.

References

-

Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc. Retrieved from [Link]

-

Bio-Techne. (n.d.). This compound (3394) by Tocris. Retrieved from [Link]

-

Biolinkk. (n.d.). This compound, A8673-1 | Angiogenesis. Retrieved from [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.

-

Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Fatima, L. (2023, April 28). Can a boiled peptide serve as a negative control in biological assays? ResearchGate. Retrieved from [Link]

- Zhang, C., et al. (2022). Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives. Frontiers in Immunology, 13, 987882.

- Steinhoff, M., et al. (2005). Protease-activated receptor 2: activation, signalling and function. Biochemical Society Transactions, 33(Pt 6), 1451-1455.

-

ResearchGate. (n.d.). Activation of protease-activated receptor 2. Retrieved from [Link]

- Barry, G. D., et al. (2011). Potent Agonists of the Protease Activated Receptor 2 (PAR2). ACS Chemical Biology, 6(11), 1189–1199.

- Wang, Y., et al. (2018). Therapeutic effect of protease-activated receptor 2 agonist sligrl-nh on loperamide-induced sprague-Dawley rat constipation model. Drug Design, Development and Therapy, 12, 2405–2412.

- Boitano, S., et al. (2011). The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo. Journal of Biological Chemistry, 286(16), 13993–14003.

- Suen, J. Y., et al. (2003). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. British Journal of Pharmacology, 140(4), 733–740.

- Corwin, C., et al. (2023). Design of peptide-based PAC1 antagonists combining molecular dynamics simulations and a biologically relevant cell-based assay. PLoS ONE, 18(11), e0294101.

- Serna, M., et al. (2023). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. Journal of Medicinal Chemistry, 66(23), 15993–16003.

- Pioszak, A. W., & Xu, H. E. (2008). Capturing Peptide–GPCR Interactions and Their Dynamics. International Journal of Molecular Sciences, 19(11), 3496.

Sources

- 1. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]

- 2. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. lcms.cz [lcms.cz]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. peptide.com [peptide.com]

- 11. agilent.com [agilent.com]

- 12. rsc.org [rsc.org]

- 13. peptide.com [peptide.com]

- 14. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of Lrgils-NH2 as a Negative Control for PAR2 Signaling in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the proper utilization of the peptide Lrgils-NH2 in in vitro cell culture experiments. Contrary to typical bioactive molecules, the primary function of this compound is not to elicit a biological response, but to serve as a crucial negative control for studies involving the activation of Protease-Activated Receptor 2 (PAR2). We will delve into the scientific rationale for its use, provide detailed protocols for its application alongside the PAR2 agonist SLIGRL-NH2, and explain how to interpret the resulting data to ensure the specificity and validity of your experimental findings.

Introduction: The Protease-Activated Receptor 2 (PAR2) and its Agonists

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, and gastrointestinal function. Unlike typical receptors that are activated by ligand binding alone, PARs are activated by the proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.

To study PAR2 signaling without the use of proteases, researchers commonly employ synthetic peptides that mimic this tethered ligand. The most widely used and potent of these is SLIGRL-NH2 , which acts as a selective agonist, triggering PAR2-mediated downstream signaling cascades. However, the use of any synthetic peptide in cell culture necessitates rigorous controls to ensure that the observed effects are truly due to specific receptor activation and not to non-specific interactions.

The Core Principle: Why this compound is an Essential Tool

The peptide This compound is the cornerstone of validating PAR2-specific effects in vitro. It is a scrambled or reversed-sequence peptide of the active agonist SLIGRL-NH2.[1][2][3] This subtle change in amino acid order renders it incapable of binding to and activating the PAR2 receptor.[1]

Causality in Experimental Design:

The rationale for using this compound is to create a self-validating experimental system. Any observed cellular response to a peptide treatment could be due to:

-

Specific Receptor Activation: The intended mechanism.

-

Non-Specific Peptide Effects: Cellular responses to the mere presence of a peptide, which can be triggered by its charge, hydrophobicity, or concentration.

-

Contaminants: Effects from impurities in the peptide synthesis process.

By running a parallel treatment with this compound at the exact same concentration as the active SLIGRL-NH2 peptide, you can unequivocally differentiate between these possibilities. If cells respond to SLIGRL-NH2 but not to this compound, you can confidently attribute the effect to specific PAR2 activation.

Mechanism of Action: PAR2 Signaling vs. the Inactive Control

PAR2 activation by SLIGRL-NH2 typically leads to the coupling of Gαq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade can lead to downstream events like the activation of MAPK/ERK pathways and transcription factors such as NF-κB.

This compound, with its altered sequence, does not fit into the PAR2 ligand-binding pocket and therefore does not initiate this signaling cascade.

Caption: PAR2 Signaling Pathway. SLIGRL-NH2 activates PAR2, while this compound does not.

Protocols and Experimental Design

Reagent Preparation and Storage

Proper handling of peptide stocks is critical for reproducible results.

Quantitative Data Summary Table:

| Parameter | Guideline | Rationale |

| Peptide Purity | >95% (HPLC Recommended) | Ensures that observed effects are not due to contaminants from synthesis. |

| Storage (Lyophilized) | -20°C or -80°C.[1] | Prevents degradation of the peptide powder. Stable for at least a year.[1] |

| Reconstitution Solvent | Sterile, nuclease-free water or DMSO.[1][2][4] | Water is suitable for many peptides. DMSO can be used for higher concentrations but must be tested for vehicle effects. |

| Stock Concentration | 1-10 mM | A high-concentration stock minimizes the volume of solvent added to cell culture, reducing potential toxicity. |

| Storage (Solution) | -80°C in single-use aliquots.[1] | Avoid repeated freeze-thaw cycles which can degrade the peptide. Recommended for up to 6 months.[1] |

Step-by-Step Protocol for Reconstitution:

-

Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.

-

Solubilization: Add the appropriate volume of sterile water or DMSO to the vial to achieve the desired stock concentration (e.g., for a 1 mg vial of this compound (MW: ~657 g/mol ), adding 1.52 mL of solvent yields a 1 mM stock).

-

Mixing: Gently vortex or pipette to ensure the peptide is fully dissolved.

-

Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C.

In Vitro Experimental Workflow

The following workflow is a template for a typical cell-based assay, such as measuring cytokine release (ELISA) or calcium mobilization (fluorescent assays).

Caption: Experimental workflow for using this compound as a negative control.

Step-by-Step Protocol for Cell Treatment:

-

Cell Seeding: Plate your cells of interest (e.g., HEK293, smooth muscle cells, epithelial cells) in an appropriate multi-well plate format and culture until they reach the desired confluency.

-

Starvation (Optional): For many signaling studies, it is beneficial to serum-starve the cells for 4-24 hours prior to stimulation. This reduces basal signaling activity.

-

Prepare Working Solutions: On the day of the experiment, thaw aliquots of this compound and SLIGRL-NH2. Prepare final working concentrations by diluting the stocks in serum-free media or an appropriate assay buffer. Crucially, the final concentration for this compound and SLIGRL-NH2 must be identical.

-

Treatment Groups: Set up a minimum of three treatment groups:

-

Vehicle Control: Cells treated with the same volume of media/buffer used to dilute the peptides.

-

Negative Peptide Control: Cells treated with this compound.

-

PAR2 Agonist: Cells treated with SLIGRL-NH2.

-

-

Stimulation: Remove the culture media from the cells and add the prepared treatment solutions.

-

Incubation: Incubate the cells for the experimentally determined time required to observe a response (this can range from minutes for calcium assays to hours for gene expression or cytokine release).

-

Endpoint Analysis: Harvest cell lysates, supernatants, or analyze the cells directly depending on your chosen assay (e.g., Western Blot, ELISA, qPCR, flow cytometry, or fluorescence microscopy).

Recommended Concentration Ranges:

The optimal concentration for SLIGRL-NH2 (and therefore this compound) is cell-type and assay-dependent. A dose-response curve is always recommended.

| Application | Typical Concentration Range | Note |

| Calcium Mobilization | 1 µM - 100 µM | A rapid and sensitive assay for PAR2 activation. |

| ERK Activation | 10 µM - 200 µM | Typically assessed by Western Blot for phospho-ERK. |

| Cytokine Release (e.g., IL-6, IL-8) | 50 µM - 500 µM | Requires longer incubation times (e.g., 6-24 hours). |

| In-vitro Smooth Muscle Contraction | 10 µM - 100 µM | Used in tissue bath experiments. |

Data Interpretation: A Self-Validating System

The power of this experimental design lies in the clarity of the results.

-

Expected Outcome for Specific PAR2 Activation: You will observe a significant biological response in the SLIGRL-NH2 treated group compared to both the Vehicle Control and the this compound treated group. The this compound group should show no significant difference from the vehicle control.

-

Outcome Indicating Non-Specific Effects: If both SLIGRL-NH2 and this compound treated groups show a similar biological response, this strongly suggests the effect is not mediated by PAR2 activation but is a non-specific consequence of adding a peptide to the cells.

-

Outcome Indicating No Effect: If none of the groups, including SLIGRL-NH2, show a response, the cells may not express functional PAR2, or the assay conditions may need optimization.

References

-

Bio-Techne. (n.d.). This compound (3394). Retrieved from [Link]

-

Biolinkk. (n.d.). This compound, A8673-1. Retrieved from [Link]

Sources

Application Notes and Protocols: The Use of Lrgils-NH2 in Elucidating PAR2-Mediated Inflammatory Responses

Introduction

The study of inflammatory signaling pathways is a cornerstone of immunology, pharmacology, and drug development. A key family of receptors implicated in these processes is the Protease-Activated Receptor (PAR) family, a unique class of G-protein coupled receptors (GPCRs). PAR2, in particular, is widely expressed on immune cells, endothelial cells, and sensory neurons, and its activation is a critical event in the initiation and modulation of inflammatory cascades.

PARs are activated by a distinctive mechanism: serine proteases such as trypsin or mast cell tryptase cleave the receptor's N-terminal domain, unmasking a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. To study this pathway without the use of proteases, researchers rely on synthetic peptides that mimic this tethered ligand. The hexapeptide SLIGRL-NH2 is a potent and widely used synthetic agonist for PAR2.

However, a fundamental principle of rigorous scientific investigation is the use of appropriate controls. When using synthetic peptides, it is crucial to demonstrate that the observed biological effect is a specific result of receptor activation and not due to non-specific peptide effects like charge interactions, cytotoxicity, or contamination. This is the essential role of Lrgils-NH2 . As the reverse-sequence peptide of the active agonist, this compound is designed to be biologically inactive with respect to PAR2, making it the ideal negative control.[1][2] This document provides a detailed guide and protocols for the proper application of this compound in studying PAR2-mediated inflammatory responses.

Mechanism of Action: Specificity in PAR2 Signaling

Activation of PAR2 by its agonist, SLIGRL-NH2, initiates a cascade of intracellular signaling events. Typically, PAR2 couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the release of intracellular calcium (Ca2+) stores and the activation of Protein Kinase C (PKC), respectively. These events converge on downstream pathways, most notably the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[3][4][5]

This compound, with its reversed amino acid sequence, does not fit into the ligand-binding pocket of PAR2 and therefore does not trigger this conformational change or the subsequent signaling cascade. Its use allows researchers to confidently attribute any observed inflammatory response—such as cytokine release or immune cell activation—to the specific engagement of PAR2 by SLIGRL-NH2.

Caption: PAR2 signaling pathway and the role of this compound.

Reagent Handling and Preparation

Proper handling and preparation of peptide reagents are critical for reproducible results.

Reconstitution and Storage:

-

Form: this compound is typically supplied as a white lyophilized solid.[6]

-

Reconstitution: For in vitro experiments, reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1-2 mg/mL. For a 1 mM stock solution, use the molecular weight (656.83 g/mol ) for calculations. Gently vortex to dissolve. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the lyophilized peptide at -20°C. Once reconstituted, store stock solutions at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[7] Always keep solutions sealed and protected from moisture.[7]

| Feature | Specification |

| Molecular Weight | 656.83 g/mol |

| Sequence | Leu-Arg-Gly-Ile-Leu-Ser-NH2 |

| Purity | Typically ≥95% by HPLC[2] |

| Solubility | Soluble to 2 mg/mL in water |

| Storage | Store at -20°C or -80°C[7] |

| Caption: Key specifications for this compound peptide. |

Application Protocol 1: In Vitro Validation of PAR2-Mediated Cytokine Release

This protocol details the use of this compound to confirm that cytokine production from lipopolysaccharide (LPS)-primed macrophages is specifically enhanced by the PAR2 agonist SLIGRL-NH2.

Objective: To demonstrate the specific effect of PAR2 activation on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages.

Rationale: Macrophages are primary mediators of the innate immune response and are known to express PAR2. LPS, a component of Gram-negative bacteria, is a potent activator of Toll-like Receptor 4 (TLR4), which primes the cells to produce a robust inflammatory response.[8][9] This protocol tests whether PAR2 activation by SLIGRL-NH2 can synergize with or enhance this LPS-induced response, using this compound to control for non-specific peptide effects.[10]

Caption: Experimental workflow for in vitro cytokine analysis.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable macrophage cell line, such as RAW 264.7 or primary bone marrow-derived macrophages, in complete DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seeding: Seed cells into a 24-well plate at a density of 2-5 x 10^5 cells per well and allow them to adhere overnight.

-

Priming (Optional but Recommended): Gently remove the culture medium and replace it with fresh medium containing a low concentration of LPS (e.g., 100 ng/mL). Incubate for 2-4 hours to prime the TLR4 pathway.[10]

-

Treatment: Prepare stock solutions of SLIGRL-NH2 and this compound. Add the peptides directly to the wells to achieve the final desired concentration (a typical starting range is 10-50 µM). Include a "vehicle only" control (an equal volume of sterile water).

-

Group 1: LPS + Vehicle

-

Group 2: LPS + this compound (e.g., 30 µM)

-

Group 3: LPS + SLIGRL-NH2 (e.g., 30 µM)[10]

-

-

Incubation: Incubate the treated cells for a suitable period to allow for cytokine production and secretion (e.g., 6, 12, or 24 hours).

-

Supernatant Collection: Carefully collect the culture supernatant from each well.

-

Sample Processing: Centrifuge the supernatants at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells or debris.

-

Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines such as TNF-α and IL-6 in the clarified supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the data and perform statistical analysis (e.g., ANOVA followed by a post-hoc test). A specific inflammatory response to PAR2 activation is confirmed if there is a significant increase in cytokine levels in the SLIGRL-NH2 group compared to both the this compound and vehicle control groups.

| Treatment Group | Expected TNF-α Release (pg/mL) | Interpretation |

| Vehicle Control | Low / Basal | Baseline cytokine production. |

| This compound (30 µM) | Low / Basal | Confirms the peptide itself does not cause non-specific cytokine release. |

| SLIGRL-NH2 (30 µM) | High / Significantly Elevated | Demonstrates specific, PAR2-mediated enhancement of inflammatory signaling. |

| Caption: Table of expected results from the in vitro cytokine assay. |

Application Protocol 2: In Vivo Model of PAR2-Mediated Inflammation

This protocol describes an acute inflammatory model (murine paw edema) to validate the specific pro-inflammatory action of PAR2 activation in a living system, using this compound as a critical negative control.

Objective: To determine if local administration of a PAR2 agonist induces an acute inflammatory response (edema) in vivo.

Rationale: The paw edema model is a classic and reliable method for assessing acute inflammatory responses.[11] The increase in paw volume is a direct result of plasma extravasation and leukocyte infiltration caused by the release of inflammatory mediators. By comparing the effects of locally injected SLIGRL-NH2 and this compound, researchers can confirm that the observed edema is a specific consequence of PAR2 activation.[1]

Step-by-Step Methodology:

-

Animal Handling: Acclimate male C57BL/6 mice (6-8 weeks old) for at least one week before the experiment, with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Reagent Preparation: Dissolve SLIGRL-NH2 and this compound in sterile saline (0.9% NaCl) to the desired concentration (e.g., 100-200 µg per 20-50 µL injection volume).

-

Baseline Measurement: Using a digital plethysmometer, measure the initial volume of the right hind paw of each mouse. This is the 0-hour time point.

-

Intraplantar Injection: Administer the treatments via intraplantar injection into the sub-aponeurotic space of the right hind paw.

-

Group 1: Saline (Vehicle)

-

Group 2: this compound

-

Group 3: SLIGRL-NH2

-

-

Edema Measurement: Measure the paw volume at regular intervals after the injection (e.g., 1, 2, 4, 6, and 24 hours).

-

Data Calculation: The degree of edema is calculated as the percentage increase in paw volume compared to the baseline measurement for each mouse.

-

Tissue Collection (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis (H&E staining) to assess leukocyte infiltration or for molecular analysis (e.g., myeloperoxidase assay to quantify neutrophil accumulation).

-

Data Analysis: Plot the percentage increase in paw volume over time. A specific inflammatory response is validated if the SLIGRL-NH2 group shows a significantly greater increase in paw volume compared to both the this compound and saline control groups.

| Treatment Group | Expected Paw Volume Increase (%) at 4h | Interpretation |

| Saline (Vehicle) | < 10% | Minimal inflammation due to injection trauma. |

| This compound | < 15% | Confirms the control peptide does not induce significant inflammation. |

| SLIGRL-NH2 | > 50% | Demonstrates a robust and specific PAR2-mediated acute inflammatory response. |

| Caption: Table of expected results from the in vivo paw edema model. |

Conclusion

The rigorous study of inflammatory pathways requires meticulous attention to experimental design and the use of precise molecular tools. While peptide agonists like SLIGRL-NH2 are invaluable for probing receptor function, their findings are only as reliable as their controls. This compound, as a purpose-designed inactive control peptide, is indispensable for validating that observed biological effects are specifically mediated by PAR2 activation. By incorporating this compound into both in vitro and in vivo experimental workflows, researchers can eliminate ambiguity, prevent misinterpretation of data due to non-specific peptide effects, and produce high-confidence, publishable results in the study of inflammation.

References

-

This compound, A8673-1 | Angiogenesis. Biolinkk. [Link]

-

This compound (3394) by Tocris. Bio-Techne. [Link]

-

Effects of the PAR2-AP SLIGRL-NH2 on cytokine production in LPS-stimulated macrophages from C57BL/6 mice. ResearchGate. [Link]

-

Role of Toll-like receptor 2 and 4 signaling pathways on the inflammatory response to resistance training in elderly subjects. National Institutes of Health (NIH). [Link]

-

Intravenous gammaglobulin suppresses inflammation through a novel TH2 pathway. National Institutes of Health (NIH). [Link]

-

Inflammation and the mechanism of action of anti-inflammatory drugs. PubMed. [Link]

-

Ligand engagement of Toll-like receptors regulates their expression in cortical microglia and astrocytes. PubMed Central. [Link]

-

Cytokine-induced cytokine production by conventional and innate lymphoid cells. PubMed Central. [Link]

-

Interleukin-19 enhances cytokine production induced by lipopolysaccharide and inhibits cytokine production induced by polyI:C in BALB/c mice. National Institutes of Health (NIH). [Link]

-

Hydrogen, a Novel Therapeutic Molecule, Regulates Oxidative Stress, Inflammation, and Apoptosis. PubMed Central. [Link]

-

Glabridin reduces neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models. PubMed. [Link]

-

Effect of ammonia on endocytosis and cytokine production by immortalized human microglia and astroglia cells. PubMed. [Link]

-

Anti-Inflammatory Effects of SGLT2 Inhibitors: Focus on Macrophages. PubMed. [Link]

-

Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. [Link]

-

Synergistic interactions of TLR2/6 and TLR9 induce a high level of resistance to lung infection in mice. PubMed Central. [Link]

-

Anti-Inflammatory Effects of SGLT2 Inhibitors: Focus on Macrophages. MDPI. [Link]

-

TLR2 and TLR4 mediated host immune responses in major infectious diseases: a review. Springer. [Link]

-

Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity. PubMed Central. [Link]

Sources

- 1. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 2. bio-techne.com [bio-techne.com]

- 3. apexbt.com [apexbt.com]

- 4. TargetMol [targetmol.com]

- 5. TLR2 and TLR4 mediated host immune responses in major infectious diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biolinkk.com [biolinkk.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Role of Toll-like receptor 2 and 4 signaling pathways on the inflammatory response to resistance training in elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand engagement of Toll-like receptors regulates their expression in cortical microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glabridin reduces neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

techniques for assessing Lrgils-NH2 inactivity on PAR-2

Topic: Methodologies for Verifying the Bio-Inactivity of Lrgils-NH2 on Protease-Activated Receptor 2 (PAR-2)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Inactive Controls in PAR-2 Research

Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor (GPCR), is a crucial sensor for extracellular proteases and plays a significant role in inflammation, pain, and immune responses.[1][2] Unlike typical GPCRs, PAR-2 is activated via proteolytic cleavage of its N-terminus by enzymes like trypsin or mast cell tryptase.[2][3][4] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[4][5]

This guide provides a robust, two-pronged approach to rigorously assess and confirm the inactivity of this compound on PAR-2. By employing orthogonal assays that probe both proximal and distal signaling events, researchers can establish a self-validating system to ensure the integrity of their findings.

Principle of Orthogonal Validation

To confidently classify a ligand as inactive, it is essential to demonstrate its inability to elicit a response in multiple, distinct signaling pathways downstream of the receptor. PAR-2 activation is known to trigger several cascades, offering independent routes for validation.[11][12] This protocol focuses on two of the most well-characterized pathways:

-

Gαq/11-Mediated Calcium Mobilization: A rapid, proximal event where PAR-2 activation stimulates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent release of calcium (Ca2+) from intracellular stores.[2][13] This is a primary indicator of canonical PAR-2 activation.

-

MAPK/ERK Pathway Activation: A convergent downstream pathway where PAR-2 signaling leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2).[14][15] Measuring ERK phosphorylation (p-ERK) serves as a robust confirmatory assay and can help rule out biased agonism, where a ligand might selectively activate one pathway over another.[16][17]

A lack of response in both assays provides strong evidence for the ligand's inactivity.

Signaling Pathways & Experimental Workflow

The following diagrams illustrate the key signaling cascades activated by PAR-2 and the experimental workflow designed to test for this compound inactivity.

Caption: Experimental workflow for the orthogonal validation of this compound inactivity.

Protocol 1: Intracellular Calcium Flux Assay

This assay provides a real-time measurement of the initial Gq-mediated signaling event.

A. Principle

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). Upon PAR-2 activation and subsequent Ca2+ release from the endoplasmic reticulum, the dye binds to free intracellular Ca2+, resulting in a significant increase in fluorescence intensity. This change is measured over time using a fluorescence plate reader or flow cytometer. [13][18] B. Materials

-

Cell Line: HT-29 (endogenous human PAR-2) or HEK293 cells stably expressing human PAR-2.

-

Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescent Dye: Fluo-4 AM or Indo-1 AM (e.g., from Thermo Fisher Scientific).

-

Pluronic F-127: 20% solution in DMSO.

-

Probenecid: To prevent dye leakage from cells.

-

Test Compounds:

-

Assay Plate: Black, clear-bottom 96-well or 384-well microplate.

-

Instrumentation: Fluorescence plate reader with kinetic reading capability and automated injection.

C. Step-by-Step Protocol

-

Cell Seeding:

-

The day before the assay, seed cells into the microplate at a density that will yield a 90-100% confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells/well for a 96-well plate).

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare the loading buffer: For each mL of Assay Buffer, add 2 µL of Fluo-4 AM (1 mM stock) and 2 µL of Pluronic F-127 (20% solution). Add probenecid to a final concentration of 2.5 mM if necessary.

-

Aspirate the culture medium from the wells and gently wash once with 100 µL of Assay Buffer.

-

Add 50-100 µL of loading buffer to each well.

-

Incubate for 45-60 minutes at 37°C in the dark. Rationale: This allows the AM ester form of the dye to passively diffuse into the cells, where intracellular esterases cleave it into its active, membrane-impermeant form. [18]

-

-

Wash and Equilibration:

-

Gently aspirate the loading buffer and wash the cells twice with 100 µL of Assay Buffer.

-

Add 100 µL of Assay Buffer to each well and incubate for 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

-

-

Assay Execution:

-

Place the plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

-

Set the instrument to perform a kinetic read (e.g., one reading per second for 120-180 seconds). Excitation ~485 nm, Emission ~525 nm for Fluo-4.

-

Begin reading to establish a stable baseline fluorescence for 15-30 seconds.

-

Using the instrument's injector, add 25 µL of the compound solution (prepared at 5x the final desired concentration) to the appropriate wells.

-

Continue recording the fluorescence signal for at least 90 seconds post-injection.

-

D. Experimental Design and Controls (Per Plate)

| Well Type | Compound Added | Purpose | Expected Outcome |

| Test | This compound | To assess the activity of the test peptide. | No change in fluorescence. |

| Positive Control | SLIGKV-NH2 or Trypsin | To confirm cells are responsive and the PAR-2 pathway is intact. | Rapid, sharp increase in fluorescence. |

| Vehicle Control | Assay Buffer with DMSO/Water | To measure the baseline response to the solvent. | No change in fluorescence. |

| Negative Control | No injection | To monitor baseline fluorescence drift. | Stable, low fluorescence. |

E. Data Analysis and Interpretation

-

Plot the relative fluorescence units (RFU) against time for each well.

-

Calculate the peak response by subtracting the average baseline fluorescence from the maximum fluorescence post-injection.

-

A successful experiment will show a robust signal for the positive control (SLIGKV-NH2) and no significant signal above the vehicle control for this compound. The inactivity of this compound is confirmed if its response curve is indistinguishable from the vehicle control.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures a key downstream signaling event to confirm the findings from the calcium flux assay.

A. Principle

Activation of the MAPK cascade culminates in the dual phosphorylation of ERK1/2 on Threonine 202 and Tyrosine 204. [22]This phosphorylation event is a hallmark of GPCR activation and can be detected using phospho-specific antibodies via Western blotting. [14]The ratio of phosphorylated ERK (p-ERK) to total ERK protein is used to quantify the level of activation.

B. Materials

-

Cell Line & Culture Reagents: As described in Protocol 1.

-

Test Compounds: this compound, SLIGKV-NH2, Vehicle.

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Rationale: Phosphatase inhibitors are critical to preserve the transient phosphorylation state of ERK.

-

Protein Assay: BCA or Bradford assay kit.

-

SDS-PAGE: Gels, running buffer, loading buffer.

-

Western Blot: Transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), wash buffer (TBST).

-

Antibodies:

-

Primary: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit or Mouse anti-total-ERK1/2.

-

Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence imager (e.g., Bio-Rad ChemiDoc).

C. Step-by-Step Protocol

-

Cell Stimulation:

-

Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment by replacing the growth medium with serum-free medium. Rationale: Serum contains growth factors that activate the ERK pathway, so starvation is necessary to reduce baseline p-ERK levels.

-

Treat cells with the final concentration of this compound, SLIGKV-NH2, or vehicle for a predetermined time. A time-course (e.g., 0, 2, 5, 10, 30 minutes) is highly recommended for the positive control to identify the peak response time, which is typically 5-10 minutes. [23]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, immediately place the plate on ice and aspirate the medium.

-

Wash cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and loading buffer. Boil at 95°C for 5 minutes.

-

Load 15-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-